

Application Notes and Protocols: Measuring GLPG3970 Target Engagement with NanoBRET® Assays

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Compound of Interest

Compound Name: GLPG3970

Cat. No.: B10830895

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Introduction

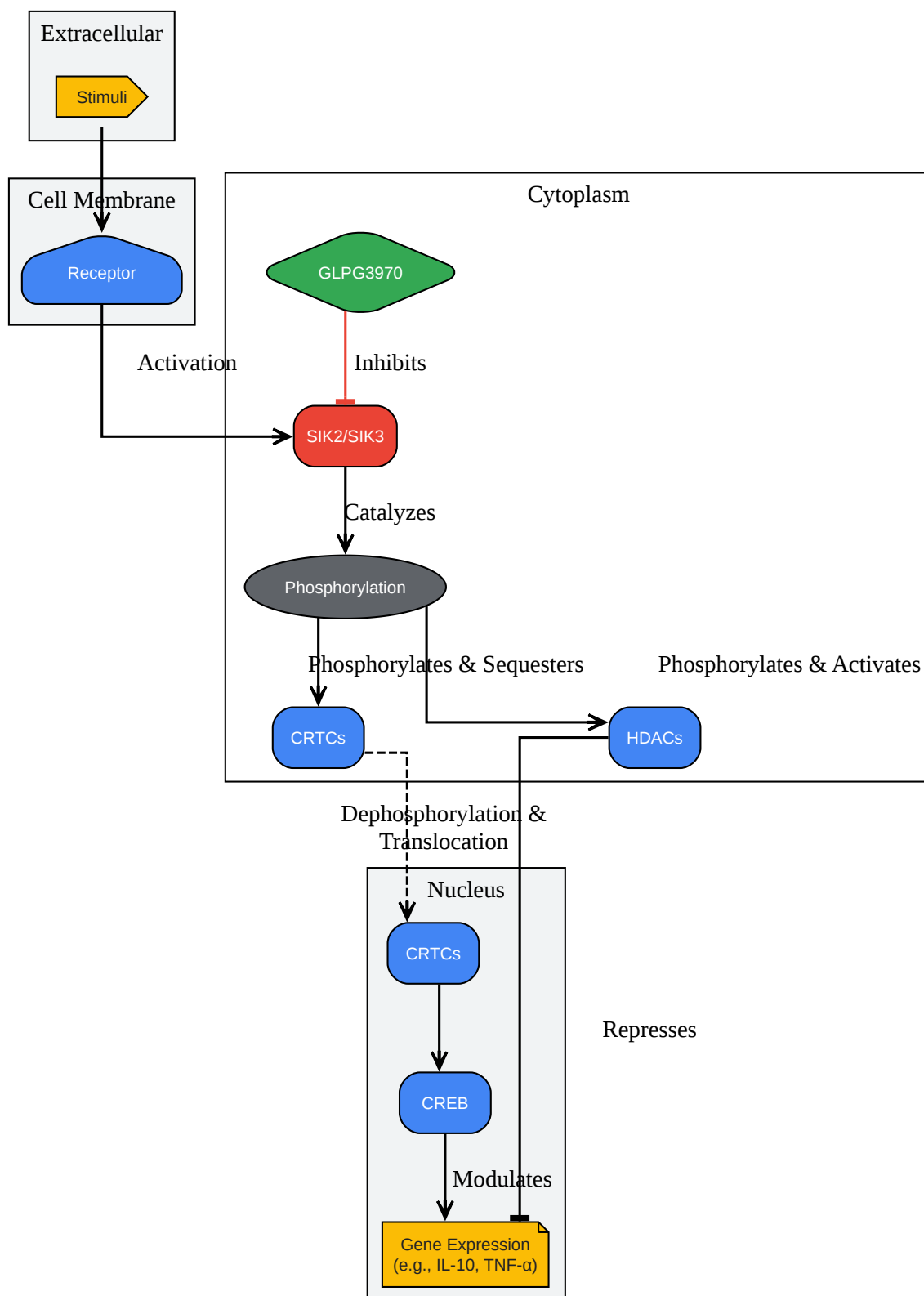
GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, which are key regulators of inflammatory responses.[1][2][3] Understanding the direct interaction of **GLPG3970** with its intended targets in a cellular context is crucial for elucidating its mechanism of action and for the development of effective therapeutics. The NanoBRET® Target Engagement (TE) Assay is a powerful tool for quantifying compound binding to specific protein targets within intact cells.[4][5][6][7] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor, to monitor protein-protein or protein-ligand interactions in real-time.[4][8][9][10]

This document provides detailed application notes and protocols for utilizing the NanoBRET® TE Assay to measure the target engagement of **GLPG3970** with SIK2 and SIK3 in live cells.

Signaling Pathway

The Salt-Inducible Kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in modulating inflammatory pathways.[2][11] Inhibition of SIK2

and SIK3 by **GLPG3970** has been shown to modulate the production of both pro- and anti-inflammatory cytokines.[\[2\]](#)[\[12\]](#)[\[13\]](#)



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Caption: SIK2/SIK3 signaling pathway and the inhibitory action of **GLPG3970**.

Experimental Principles

The NanoBRET® Target Engagement Assay is a competitive binding assay performed in live cells.^{[4][5]} The target protein (SIK2 or SIK3) is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase is then added to the cells. When the tracer binds to the NanoLuc®-fused target, it brings the fluorophore in close proximity to the luciferase, resulting in BRET. Unlabeled compounds, such as **GLPG3970**, compete with the tracer for binding to the target protein. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of the compound.^[4]

Quantitative Data Summary

The following table summarizes the inhibitory and binding activities of **GLPG3970** against SIK isoforms.

Parameter	SIK1	SIK2	SIK3	Reference
Biochemical IC50	282.8 nM	7.8 nM	3.8 nM	^{[1][2][11]}
NanoBRET® IC50 (HEK293 cells)	>17,500 nM	254 nM	79 nM	^{[2][11][14]}

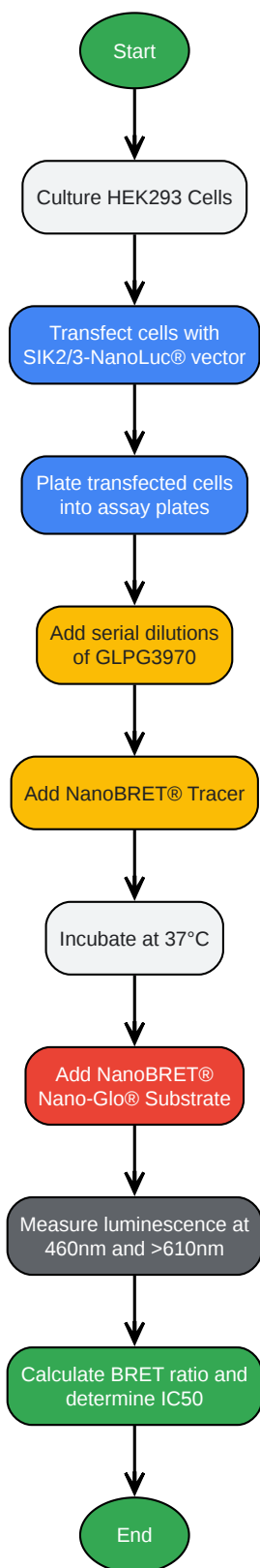
Experimental Protocols

Materials

- HEK293 cells
- Opti-MEM® I Reduced Serum Medium
- Lipofectamine® 3000 Transfection Reagent

- SIK2-NanoLuc® fusion vector
- SIK3-NanoLuc® fusion vector
- NanoBRET® Kinase Tracer
- **GLPG3970**
- NanoBRET® Nano-Glo® Substrate
- White, 96-well or 384-well assay plates
- Luminometer with 460 nm and >610 nm filters

Experimental Workflow



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Caption: Workflow for the NanoBRET® Target Engagement Assay.

Detailed Protocol

1. Cell Culture and Transfection:

1.1. Culture HEK293 cells in complete growth medium until they reach 70-90% confluency. 1.2. On the day of transfection, dilute the SIK2-NanoLuc® or SIK3-NanoLuc® fusion vector and Lipofectamine® 3000 reagent in Opti-MEM® I medium according to the manufacturer's protocol. 1.3. Add the transfection complex to the cells and incubate for 24 hours at 37°C in a CO2 incubator.

2. Cell Plating:

2.1. After 24 hours, detach the transfected cells using a non-enzymatic cell dissociation solution. 2.2. Resuspend the cells in Opti-MEM® I medium. 2.3. Plate the cells into a white, 96-well or 384-well assay plate at a predetermined optimal density.

3. Compound and Tracer Addition:

3.1. Prepare serial dilutions of **GLPG3970** in Opti-MEM® I medium. 3.2. Add the **GLPG3970** dilutions to the appropriate wells of the assay plate. 3.3. Prepare the NanoBRET® Kinase Tracer at the recommended concentration in Opti-MEM® I medium. The optimal tracer concentration should be determined empirically but is typically around the EC50 value for its binding to the target.^[5] 3.4. Add the tracer to all wells except for the "no tracer" control wells.

4. Incubation:

4.1. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.

5. Signal Detection:

5.1. Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions. 5.2. Add the substrate to all wells. 5.3. Read the luminescence signal immediately using a luminometer equipped with a 460 nm (donor) and a >610 nm (acceptor) filter.

6. Data Analysis:

6.1. Calculate the raw BRET ratio for each well by dividing the acceptor emission (>610 nm) by the donor emission (460 nm). 6.2. Correct the raw BRET ratios by subtracting the BRET ratio from the "no tracer" control wells. 6.3. Plot the corrected BRET ratios against the logarithm of the **GLPG3970** concentration. 6.4. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of **GLPG3970** that causes a 50% reduction in the BRET signal.

Conclusion

The NanoBRET® Target Engagement Assay provides a robust and quantitative method to measure the intracellular binding of **GLPG3970** to its targets, SIK2 and SIK3. This approach allows for the determination of compound affinity in a physiologically relevant context, providing valuable insights for drug discovery and development. The detailed protocols and data presented here serve as a comprehensive guide for researchers aiming to utilize this powerful technology to study the target engagement of kinase inhibitors like **GLPG3970**.

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